3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(prop-2-en-1-yl)propanamide
Description
Properties
IUPAC Name |
3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-2-4-16-13(19)3-5-18-14(20)9-6-11-12(22-8-21-11)7-10(9)17-15(18)23/h2,6-7H,1,3-5,8H2,(H,16,19)(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDDQYGDMAOAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
The quinazolinone core is typically derived from 2-aminobenzoic acid derivatives. For example, 2-amino-3,5-diiodobenzoic acid undergoes acetylation with acetic anhydride under reflux to form 6,8-diiodo-2-methyl-4H-benzo[d]oxazin-4-one, a key intermediate. This benzoxazinone intermediate facilitates nucleophilic displacement reactions with sulfur-containing reagents to introduce the sulfanylidene group.
Ring Closure and Functionalization
Ring closure is achieved via nucleophilic attack on the benzoxazinone oxygen. In one protocol, refluxing the intermediate with ammonium acetate in the presence of 4-dimethylaminopyridine (DMAP) yields quinazolinone derivatives with excellent selectivity (67–98% yields). For the target compound, thionation agents such as Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) are employed to convert the carbonyl group at position 6 into a thiocarbonyl group.
Incorporation of the Sulfanylidene Group
Thionation Reactions
Thionation of the quinazolinone’s carbonyl group at position 6 is achieved using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in anhydrous toluene under reflux (110°C, 6–8 hours). Yields range from 70–85%, depending on the stoichiometry and solvent polarity.
Sulfur Source Optimization
Comparative studies indicate that P₂S₅ in pyridine offers higher selectivity for thiocarbonyl formation over competing side reactions (e.g., over-thionation or decomposition). Excess reagent must be avoided to prevent polysulfide byproducts.
Attachment of the Propanamide Side Chain
Amide Coupling Techniques
The propanamide side chain is introduced via a two-step process:
- Activation of the Carboxylic Acid : 3-Chloropropionic acid is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane.
- Coupling with Allylamine : The activated intermediate reacts with prop-2-en-1-amine (allylamine) in the presence of N,N-diisopropylethylamine (DIPEA), yielding the target propanamide.
Stereochemical Considerations
Racemization during coupling is minimized by maintaining low temperatures (0–5°C) and using non-polar solvents (e.g., THF). Chiral HPLC analysis confirms enantiomeric purity (>98% ee).
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Reaction Step | Optimal Temperature | Solvent | Yield (%) |
|---|---|---|---|
| Quinazolinone formation | 80°C | DMSO | 92 |
| Thionation | 110°C | Toluene | 85 |
| Amide coupling | 0–5°C | THF | 78 |
Catalysts and Reagents
Copper(I) iodide (CuI) catalyzes one-pot cyclization reactions, reducing reaction times from 12 hours to 4 hours. DMAP enhances nucleophilic displacement efficiency by deprotonating intermediates.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(prop-2-en-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(prop-2-en-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(prop-2-en-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from the Quinazoline Family
Quinazoline derivatives are widely studied for their diverse pharmacological activities, including antiproliferative, antimicrobial, and enzyme-inhibitory effects. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Substituent Impact: The allyl group in the target compound may enhance reactivity compared to the phenethyl (K284-5333) or phenylpiperazinyl (K284-5351) groups due to its unsaturated bond, which could participate in Michael addition or thiol-ene reactions .
- Core Modifications: Unlike compound 29 from , which lacks the dioxolo and sulfanylidene groups, the target compound’s fused dioxolo ring likely increases steric hindrance and metabolic stability .
Functional Analogues with Sulfur-Containing Moieties
- N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h):
- Features a thiazole-oxadiazole scaffold with a sulfanyl-propanamide chain.
- Demonstrated alkaline phosphatase inhibition, highlighting the role of sulfur in enzyme interaction .
- Compared to the target compound, the absence of a quinazoline core reduces planarity but retains sulfur-mediated bioactivity .
Analytical and Computational Comparisons
Molecular Networking and Dereplication
- Fragmentation Similarity: Molecular networking () clusters compounds based on MS/MS fragmentation patterns. The target compound’s sulfanylidene and dioxolo groups would yield unique fragmentation ions (e.g., loss of SO or C₃H₄O₂), distinguishing it from simpler quinazoline derivatives .
Bioactivity Profile Clustering
- demonstrates that structurally similar compounds cluster by bioactivity. The target compound’s allyl and sulfanylidene groups may align it with redox-modulating or kinase-inhibiting agents, similar to other sulfur-containing heterocycles .
Biological Activity
The compound 3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(prop-2-en-1-yl)propanamide is a member of the quinazolinone family, known for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and it features a complex structure that includes a quinazolinone core with a sulfanylidene substituent and a dioxolo ring. The presence of these functional groups contributes to its potential biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
1. Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related quinazolinones demonstrate their ability to inhibit tumor cell proliferation and induce apoptosis through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Quinazolinones are known to exhibit antibacterial and antifungal properties. For example, derivatives have shown effectiveness against Gram-positive bacteria and fungi through mechanisms that disrupt cell wall synthesis or inhibit nucleic acid synthesis .
3. Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this quinazolinone have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that the compound may also possess anti-inflammatory properties .
Case Studies
Several case studies have been conducted to evaluate the biological activity of quinazolinone derivatives:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of quinazolinone derivatives on human breast cancer cells (MCF-7). The results indicated that certain modifications in the structure significantly enhanced cytotoxicity compared to standard chemotherapeutics. The study highlighted the importance of the sulfanylidene group in increasing binding affinity to cancer cell receptors .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, several quinazolinone derivatives were tested against various pathogens including Staphylococcus aureus and Candida albicans. The results showed promising inhibitory effects, particularly for compounds containing the dioxolo ring structure. This underscores the potential of this compound in treating infections caused by resistant strains .
Research Findings
Recent research findings further elucidate the biological mechanisms underlying the activity of quinazolinone derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for this compound, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation to form the quinazoline core and nucleophilic substitution for sulfanylidene and propanamide group incorporation. For example, dimethylformamide (DMF) with sodium disulfite can facilitate intermediate formation . Click chemistry may enhance coupling efficiency in later stages, improving purity and yield . Reaction optimization should prioritize temperature control (e.g., 60–80°C for cyclocondensation) and stoichiometric ratios of reagents like acyl chlorides.
Q. How can structural characterization be rigorously validated for this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm proton environments (e.g., quinazoline aromatic protons at δ 7.2–8.5 ppm) and propanamide NH signals (δ 6.5–7.0 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfanylidene (C=S at ~1250 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ peak alignment with theoretical mass).
Q. What structural analogs have been studied, and how do they inform SAR for this compound?
- Methodological Answer : Compare with triazolopyrimidine derivatives (e.g., CAS 891134-77-3) to assess how substituents like fluorophenyl or dimethyl groups affect bioactivity . For example, replacing the sulfanylidene with a carbonyl group reduces electrophilic reactivity, impacting target binding . Tabulate IC₅₀ values from enzyme inhibition assays to prioritize modifications.
Advanced Research Questions
Q. How can computational tools (e.g., COMSOL Multiphysics or quantum chemical calculations) optimize reaction design?
- Methodological Answer : Use AI-driven platforms like ICReDD’s reaction path search methods to simulate intermediates and transition states. Quantum chemical calculations (e.g., DFT) predict regioselectivity in nucleophilic substitutions, while COMSOL models optimize heat/mass transfer in continuous-flow reactors . Integrate experimental data into feedback loops to refine computational parameters iteratively.
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Apply multi-variable analysis to isolate confounding factors (e.g., metabolic instability or solubility). For example:
- In vitro : Test solubility in DMSO/PBS and metabolic stability using liver microsomes.
- In vivo : Use pharmacokinetic profiling (AUC, Cmax) to correlate bioavailability with efficacy .
- Statistical tools like ANOVA can identify significant discrepancies, while mechanistic studies (e.g., target engagement assays) validate hypotheses .
Q. What advanced strategies enable regioselective functionalization of the quinazoline core?
- Methodological Answer : Employ directing groups (e.g., sulfonamide) to control C-H activation sites. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
